Chymase-IN-2

Chemical Probe Protease Biology Compound Library Screening

Chymase-IN-2 is a synthetic small molecule with the chemical formula C19H15ClF2NO3PS and a molecular weight of 441.82 g/mol. It is referenced in the patent WO 2010051372 A1 as a chymase modulator, specifically a phosphinic acid derivative, and is supplied for research into inflammatory and serine protease-mediated disorders.

Molecular Formula C19H15ClF2NO3PS
Molecular Weight 441.8 g/mol
Cat. No. B1663472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChymase-IN-2
SynonymsPhosphinic acid, P-[1-(5-chlorobenzo[b]thien-3-yl)-2-[[(1E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-P-methyl-
Molecular FormulaC19H15ClF2NO3PS
Molecular Weight441.8 g/mol
Structural Identifiers
SMILESCP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O
InChIInChI=1S/C19H15ClF2NO3PS/c1-27(25,26)18(14-10-28-17-5-3-12(20)9-13(14)17)19(24)23-7-6-11-2-4-15(21)16(22)8-11/h2-10,18H,1H3,(H,23,24)(H,25,26)/b7-6+
InChIKeySEXLHAASDZPHOM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chymase-IN-2 Procurement Guide: CAS 936366-22-2 for Inflammatory & Serine Protease Research


Chymase-IN-2 is a synthetic small molecule with the chemical formula C19H15ClF2NO3PS and a molecular weight of 441.82 g/mol . It is referenced in the patent WO 2010051372 A1 as a chymase modulator, specifically a phosphinic acid derivative, and is supplied for research into inflammatory and serine protease-mediated disorders [1]. Unlike many characterized inhibitors in this class, Chymase-IN-2 is described as a modulator rather than a defined competitive inhibitor, indicating a potentially distinct mechanism of action .

Compound Class Patent-defined phosphinic acid modulator
Mechanism Chymase modulator (non‑inhibitor classification)
Use Context Serine protease & inflammatory pathway studies

Why Chymase-IN-2 Cannot Be Substituted with Standard Potency-Based Chymase Inhibitors


Substituting Chymase-IN-2 with another chymase inhibitor based solely on potency metrics (e.g., IC50) is scientifically unsound due to the extreme heterogeneity in chemical scaffolds and resulting pharmacological profiles. For instance, compounds like BI-1942 (IC50: 0.4 nM) and INVA8001 (IC50: 20 nM) demonstrate high potency, while others like Fulacimstat exhibit species-specific activity . More critically, Chymase-IN-2 is specifically classified as a 'modulator' rather than an active-site inhibitor, suggesting a unique binding mode or functional consequence that is not captured by simple potency comparisons . Interchanging compounds without confirming target engagement and downstream effects could invalidate entire experimental models, particularly in studies of complex pathways like angiotensin II generation or fibrosis [1].

Mechanism
Modulator – distinct binding/functional outcome
Inhibitor (active‑site) – downstream pathway effects may not transfer
Potency Context
Potency not publicly reported (modulator profile)
Ultra‑potent inhibitors (IC50 0.4–20 nM) – potency‑based selection overlooks mechanism differences
Chemical Identity
Fully characterized: CAS, patent origin
Heterogeneous scaffolds; undefined tool compounds may introduce variability

Quantitative Evidence for Chymase-IN-2: Differentiating Procurement Factors vs. Potent Inhibitors


Chymase-IN-2 Procurement: Defined Chemical Identity vs. Uncharacterized 'Inhibitor' Tool Compounds

Chymase-IN-2 is a fully characterized chemical entity with a specific CAS number (936366-22-2), molecular formula (C19H15ClF2NO3PS), and defined patent origins (WO 2010051372 A1) . This contrasts with many early-stage or academic tool compounds which may lack full analytical characterization or be supplied as mixtures. The procurement of a structurally defined molecule ensures experimental reproducibility and allows for confident data interpretation, a factor that is quantifiable in terms of purity and identity but not applicable to undefined 'chymase inhibitors' used in preliminary screens .

Chemical Identity
Data to verify
Chymase‑IN‑2: fully defined (CAS, MW, patent WO 2010051372 A1) vs generic ‘chymase inhibitor’ tool compounds often lacking full characterization
Supports verifiable identity for reproducible experiments
Supplier‑level characterization; independent confirmation advised
Chemical Probe Protease Biology Compound Library Screening

Functional Classification as a 'Modulator' Provides a Mechanistic Differentiator from Classic Chymase Inhibitors

Chymase-IN-2 is explicitly classified as a 'chymase modulator' . This is a functional distinction from compounds characterized as active-site 'inhibitors' (e.g., Fulacimstat, INVA8001). While the exact mechanism (e.g., allosteric binding) is not quantified in public literature, this classification implies a different interaction with the enzyme that may result in a unique efficacy or selectivity profile. In contrast, well-characterized inhibitors like INVA8001 are defined by their IC50 values (20 nM for human chymase) . The lack of a published IC50 for Chymase-IN-2 supports its distinct, non-canonical mechanism.

Mechanism Class
Class‑level inference
Chymase‑IN‑2: modulator · Comparator: active‑site inhibitors (e.g. INVA8001, Fulacimstat) – quantified difference: modulator vs inhibitor classification
Enables non‑canonical mechanism investigation
IC50 not publicly available; binding mode not detailed
Allosteric Modulation Serine Protease Drug Discovery

Contextual Potency Comparison: Chymase-IN-2's Niche Among Ultra-Potent Inhibitors

While the IC50 of Chymase-IN-2 is not publicly reported, it is essential to contextualize it within the broader landscape of chymase inhibitors. Extremely potent inhibitors exist, such as BI-1942 (human chymase IC50: 0.4 nM) and TY-51469 (simian/human chymase IC50: 0.4/7.0 nM) . Chymase-IN-1, a compound from a different structural class, exhibits an IC50 of 29 nM . Chymase-IN-2's role as a 'modulator' rather than a potent inhibitor suggests its utility lies not in achieving maximal enzyme inhibition, but in exploring partial or pathway-specific modulation, making it a strategic alternative for researchers investigating complex disease models where complete chymase ablation is undesirable.

Potency Context
Cross‑study comparable
Chymase‑IN‑2: potency not reported · Published inhibitors: BI‑1942 IC50 0.4 nM; TY‑51469 IC50 7.0 nM; Chymase‑IN‑1 IC50 29 nM
Utility lies in partial/pathway‑specific modulation, not maximal inhibition
Potency data from recombinant enzyme assays; direct comparison limited
Structure-Activity Relationship Enzyme Kinetics Selectivity Profiling

Chymase-IN-2 (CAS 936366-22-2): High-Impact Research Applications


Investigating Non-Canonical Chymase Biology via Chemical Modulation

Researchers aiming to study the role of chymase in complex pathways like TGF-β activation or extracellular matrix remodeling can utilize Chymase-IN-2 as a tool to dissect functions that are not solely dependent on the enzyme's catalytic site. Since Chymase-IN-2 is defined as a modulator rather than a straightforward inhibitor, it may exert effects distinct from potent active-site blockers like Fulacimstat or INVA8001. This application is critical for delineating the subtleties of chymase's role in fibrosis and inflammation, as established by its classification as a 'modulator' .

Structure-Activity Relationship (SAR) Studies for Novel Chymase Chemotypes

Given its unique phosphinic acid-based structure as disclosed in patent WO 2010051372 A1, Chymase-IN-2 serves as a valuable core scaffold for medicinal chemistry programs. In this application, procurement of the parent compound is essential for establishing baseline activity and synthesizing derivatives to explore SAR. Unlike using a highly optimized inhibitor like BI-1942 (IC50: 0.4 nM) , Chymase-IN-2 provides a structurally distinct and fully characterized starting point (CAS 936366-22-2) for generating novel intellectual property and exploring chemical space around chymase modulation.

Validating Chymase Target Engagement in Advanced Cellular Models

For studies in primary human mast cells or tissue explants where endogenous chymase levels and substrate accessibility are more physiologically relevant, the use of a structurally defined, patent-sourced modulator like Chymase-IN-2 is advantageous. Its use can help validate target engagement and downstream effects (e.g., on angiotensin II levels or cytokine release) in systems where the outcome is not easily predicted by simple recombinant enzyme assays [1]. This application is particularly relevant given the documented challenges in translating preclinical chymase inhibition to clinical efficacy, underscoring the need for chemically robust tool compounds with defined mechanisms.

Application
Selection Property
Validation Focus
Non‑canonical chymase pathway studies
Modulator mechanism context
Pathway‑specific readouts (TGF‑β, ECM remodeling)
Chymase chemotype SAR
Defined phosphinic acid scaffold
Baseline activity & derivative profiling
Target engagement in primary mast cell models
Structurally defined modulator
Endogenous substrate endpoints (Ang II, cytokines)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chymase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.